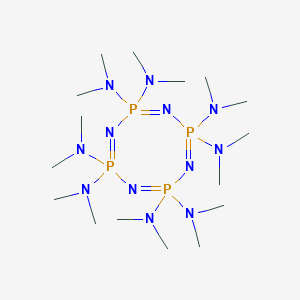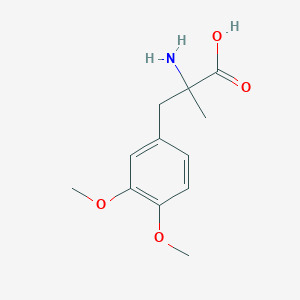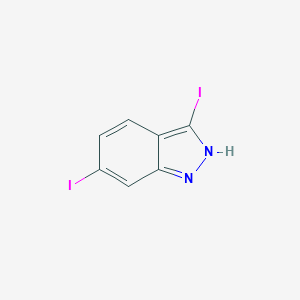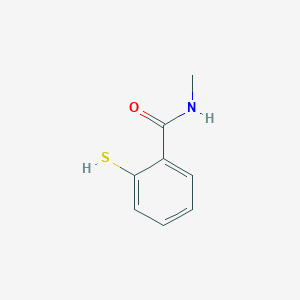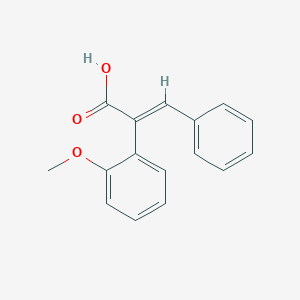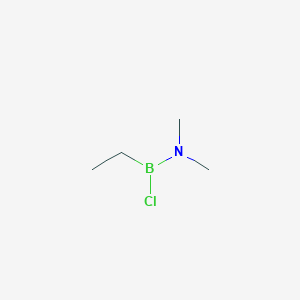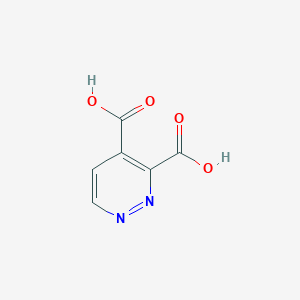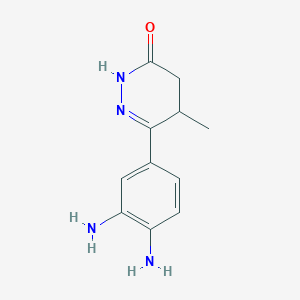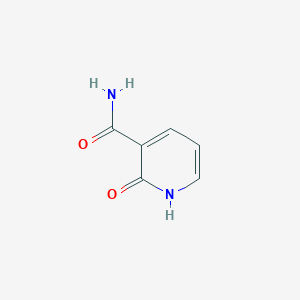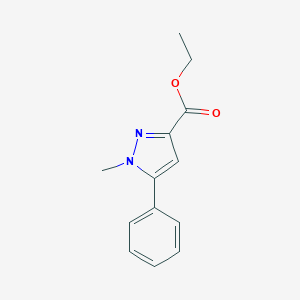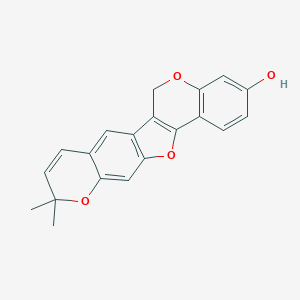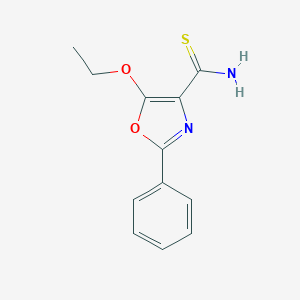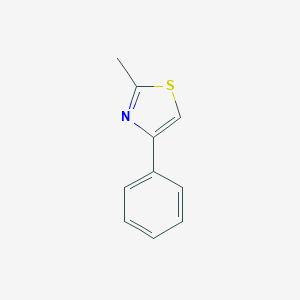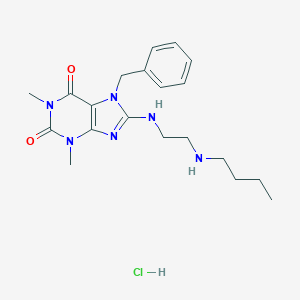
7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride is a synthetic derivative of theophylline, which is a naturally occurring compound found in tea leaves. Theophylline is known for its bronchodilator effects, making it a useful medication for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride has been synthesized and studied for its potential use as a bronchodilator and for its effects on other physiological processes.
Wirkmechanismus
The mechanism of action of 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride is similar to that of theophylline. It works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic AMP (cAMP) levels. This increase in cAMP causes relaxation of smooth muscles in the airways, leading to bronchodilation. The compound also has effects on platelet aggregation and cardiac function, although the exact mechanism of these effects is not fully understood.
Biochemische Und Physiologische Effekte
In addition to its bronchodilator effects, 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride has been shown to have other biochemical and physiological effects. It has been found to inhibit the release of histamine from mast cells, which is important in the treatment of allergic reactions. The compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as asthma and 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride in lab experiments is that it has been well-studied and its effects are well-understood. This makes it a useful tool for investigating the mechanisms of bronchodilation and other physiological processes. However, one limitation is that the compound is not commonly used in clinical practice, so its relevance to human disease may be limited.
Zukünftige Richtungen
There are several future directions for research on 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride. One area of interest is its potential use in combination with other bronchodilators or anti-inflammatory agents for the treatment of respiratory conditions. Another area of interest is its effects on platelet aggregation and cardiac function, which may have implications for the treatment of cardiovascular disease. Finally, further research is needed to better understand the compound's effects on other physiological processes and its potential use in the treatment of other conditions.
Synthesemethoden
The synthesis of 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride involves several steps. The first step is the reaction of theophylline with benzyl chloride to form 7-benzyltheophylline. This compound is then reacted with 2-n-butylaminoethyl chloride to form 7-benzyl-8-(2-n-butylaminoethyl)theophylline. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Wissenschaftliche Forschungsanwendungen
7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride has been studied for its potential use as a bronchodilator, as well as for its effects on other physiological processes. One study found that the compound had a greater bronchodilator effect than theophylline alone in animal models of asthma. Other studies have investigated the compound's effects on smooth muscle relaxation, platelet aggregation, and cardiac function.
Eigenschaften
CAS-Nummer |
130187-60-9 |
|---|---|
Produktname |
7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride |
Molekularformel |
C20H29ClN6O2 |
Molekulargewicht |
420.9 g/mol |
IUPAC-Name |
7-benzyl-8-[2-(butylamino)ethylamino]-1,3-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C20H28N6O2.ClH/c1-4-5-11-21-12-13-22-19-23-17-16(18(27)25(3)20(28)24(17)2)26(19)14-15-9-7-6-8-10-15;/h6-10,21H,4-5,11-14H2,1-3H3,(H,22,23);1H |
InChI-Schlüssel |
HQGQMQAPAZRMQW-UHFFFAOYSA-N |
SMILES |
CCCCNCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C.Cl |
Kanonische SMILES |
CCCCNCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C.Cl |
Andere CAS-Nummern |
130187-60-9 |
Synonyme |
7-benzyl-8-(2-butylaminoethylamino)-1,3-dimethyl-purine-2,6-dione hydr ochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



